molecular formula C12H15Cl2N2O4P B2686060 Bis(4-aminophenyl) hydrogen phosphate dihydrochloride CAS No. 1335042-16-4

Bis(4-aminophenyl) hydrogen phosphate dihydrochloride

Cat. No.: B2686060
CAS No.: 1335042-16-4
M. Wt: 353.14
InChI Key: CNGBSVANSPXBFD-UHFFFAOYSA-N
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Description

Bis(4-aminophenyl) hydrogen phosphate dihydrochloride is a chemical compound with the molecular formula C12H15Cl2N2O4P and a molecular weight of 353.14.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-aminophenyl) hydrogen phosphate dihydrochloride typically involves the reaction of 4-aminophenol with phosphorus oxychloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently treated with hydrochloric acid to yield the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and stringent quality control measures are essential to obtain a product with consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(4-aminophenyl) hydrogen phosphate dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the aromatic ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives and other substituted aromatic compounds.

Scientific Research Applications

Bis(4-aminophenyl) hydrogen phosphate dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical assays and as a reagent in molecular biology.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(4-aminophenyl) hydrogen phosphate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-aminophenyl) methane
  • Bis(4-aminophenyl) ether
  • Bis(4-aminophenyl) sulfone

Uniqueness

Bis(4-aminophenyl) hydrogen phosphate dihydrochloride is unique due to its specific phosphate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where the phosphate functionality is required.

Properties

IUPAC Name

bis(4-aminophenyl) hydrogen phosphate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N2O4P.2ClH/c13-9-1-5-11(6-2-9)17-19(15,16)18-12-7-3-10(14)4-8-12;;/h1-8H,13-14H2,(H,15,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGBSVANSPXBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OP(=O)(O)OC2=CC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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